(4-heptylphenyl)boronic Acid
Overview
Description
(4-Heptylphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a heptyl group at the para position and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-heptylphenyl)boronic acid typically involves the reaction of 4-heptylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:
Formation of Grignard Reagent: 4-Heptylbromobenzene is reacted with magnesium in anhydrous ether to form 4-heptylphenylmagnesium bromide.
Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate to form the boronic ester intermediate.
Hydrolysis: The boronic ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Heptylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Chan-Lam Coupling: The major products are aryl amines or aryl ethers.
Scientific Research Applications
(4-Heptylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Boronic acids, including this compound, are used in the design of enzyme inhibitors and sensors for biological molecules.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, including protease inhibitors.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-heptylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the heptyl group, making it less hydrophobic.
4-Methylphenylboronic Acid: Contains a methyl group instead of a heptyl group, affecting its reactivity and solubility.
4-Ethylphenylboronic Acid: Contains an ethyl group, offering different steric and electronic properties.
Uniqueness: (4-Heptylphenyl)boronic acid’s long heptyl chain imparts unique hydrophobic properties, influencing its solubility and reactivity in organic solvents. This makes it particularly useful in applications requiring specific solubility characteristics and steric effects.
Properties
IUPAC Name |
(4-heptylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11,15-16H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBUNLZEBLXJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400717 | |
Record name | (4-heptylphenyl)boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256383-44-5 | |
Record name | (4-heptylphenyl)boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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